molecular formula C10H10F2O3 B2693033 2-(Difluoromethoxy)-3-ethoxybenzaldehyde CAS No. 879362-29-5

2-(Difluoromethoxy)-3-ethoxybenzaldehyde

Cat. No. B2693033
CAS RN: 879362-29-5
M. Wt: 216.184
InChI Key: BJGGCFDPFCYQAZ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-3-ethoxybenzaldehyde (DMEB) is a synthetic compound commonly used in scientific research. It is an aldehyde, which is a type of organic compound containing a carbonyl group with two hydrogen atoms attached to it. DMEB is known to have a wide range of applications in the fields of biochemistry, physiology, and organic synthesis.

Scientific Research Applications

Catalyst in Organic Synthesis

2-(Difluoromethoxy)-3-ethoxybenzaldehyde can be used as a precursor or a component in various organic synthesis processes. For instance, 2-Hydroxybenzaldehydes, which have a structural similarity, can react with alkynes, alkenes, or allenes in the presence of a rhodium catalyst to form 2-alkenoylphenols (Kokubo et al., 1999).

Etherification Processes

2-Aryloxybenzaldehydes, closely related to this compound, can undergo reductive etherification. This process can be catalyzed by In(OTf)3 to generate novel symmetrical dibenzyl ethers and thioethers (Prajapati et al., 2019).

Antioxidant Activity Studies

In the context of antioxidant activity, molecular descriptors from DFT/B3LYP calculations of hydroxybenzaldehydes, which have structural similarities, can help in understanding the radical scavenging activity trends of these compounds (Nenadis & Tsimidou, 2012).

Catalysis in Oxidation Reactions

Some benzaldehydes, including those structurally related to this compound, have been utilized in catalyst systems for oxidation reactions. These systems can oxidize primary alcohols and hydrocarbons, demonstrating their potential in various chemical processes (Ghorbanloo & Alamooti, 2017).

Formation of Novel Compounds

2-Hydroxybenzaldehydes, closely related to this compound, can be used to synthesize novel compounds, such as 2-aminobenzaldehydes, via rhodium(III)-catalyzed C–H amidation (Liu et al., 2018).

Electrocatalysis

Benzaldehydes can also play a role in electrocatalysis. Electropolymerized films of dihydroxybenzaldehydes have shown catalytic activity in the electrooxidation of NADH, which can be useful in biosensor designs (Pariente et al., 1996; Pariente et al., 1994).

properties

IUPAC Name

2-(difluoromethoxy)-3-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-2-14-8-5-3-4-7(6-13)9(8)15-10(11)12/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGGCFDPFCYQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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